
2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “3,5-Bis(trifluoromethyl)phenylboronic acid” is used as a reactant in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman / Suzuki / Negishi coupling, primary amino acid derivatives with anticonvulsant activity, alkyl arylcarbamates via Cu-catalyzed coupling with potassium cyanate .Molecular Structure Analysis
The molecular structure of “3,5-Bis(trifluoromethyl)phenylboronic acid” is represented by the linear formula (CF3)2C6H3B(OH)2 .Chemical Reactions Analysis
“3,5-Bis(trifluoromethyl)phenylboronic acid” is involved in various chemical reactions. It is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman / Suzuki / Negishi coupling, primary amino acid derivatives with anticonvulsant activity, alkyl arylcarbamates via Cu-catalyzed coupling with potassium cyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Bis(trifluoromethyl)phenylboronic acid” include a molecular weight of 257.93, and it appears as a powder. It has a melting point of 217-220 °C (lit.) .科学的研究の応用
Catalysis and Organic Synthesis :
- Yu et al. (2014) reported the use of a related compound in catalyzing the oxidation of cyclohexene, offering a clean and practical method to produce important compounds like trans-1,2-cyclohexanediol (Yu et al., 2014).
- Wang et al. (2018) found that 2,4-Bis(trifluoromethyl)phenylboronic acid, a structurally similar compound, was effective in catalyzing dehydrative amidation between carboxylic acids and amines, which is valuable for peptide synthesis (Wang et al., 2018).
Material Science and Polymer Chemistry :
- Yin et al. (2005) synthesized novel fluorinated polyimides using a similar fluorinated aromatic diamine monomer, which displayed excellent solubility and thermal stability, making them suitable for advanced materials applications (Yin et al., 2005).
Organometallic Chemistry and Ligand Design :
- Ion et al. (2007) discussed the synthesis of molybdenum carbonyl complexes with bis(amide)bipyridine and biimidazole ligands, where 3,5-bis(trifluoromethyl)phenyl groups played a role in anion reception behavior (Ion et al., 2007).
Optoelectronics and Photoluminescence :
- Xu et al. (2013) synthesized iridium complexes with trifluoromethyl-substituted phenyl ligands for use in organic light-emitting diodes (OLEDs), demonstrating the influence of trifluoromethyl groups on emission spectra and device performance (Xu et al., 2013).
Gas Sorption and Membrane Technology :
- Tlenkopatchev et al. (2005) investigated the gas sorption properties of polymers derived from N-3,5-bis(trifluoromethyl)phenyl-exo-endo-norbornene-5,6-dicarboximide, highlighting their potential in gas separation technologies (Tlenkopatchev et al., 2005).
Safety and Hazards
作用機序
Target of Action
Similar compounds with a 3,5-bis(trifluoromethyl)phenyl motif have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The compound’s mode of action involves the activation of substrates and subsequent stabilization of partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations , suggesting that this compound may also influence various biochemical pathways.
Result of Action
Similar compounds have been known to play a very important role in the development of h-bond organocatalysts .
Action Environment
The stability of similar compounds under various conditions has been a key feature in their use as organocatalysts .
特性
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6NO3/c17-15(18,19)8-5-9(16(20,21)22)7-10(6-8)23-13(24)11-3-1-2-4-12(11)14(25)26/h5-7,11-12H,1-4H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUOPTCIVFNKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2467054.png)
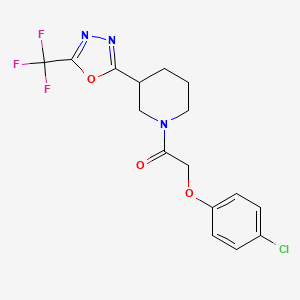
![1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2467057.png)

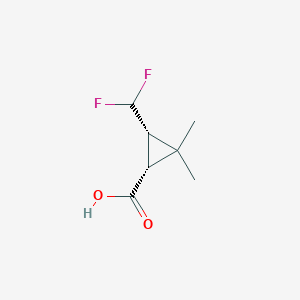
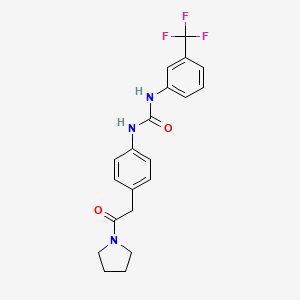
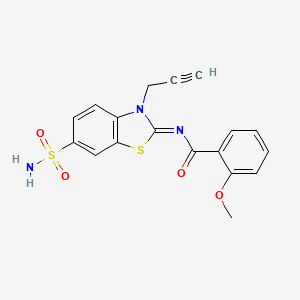
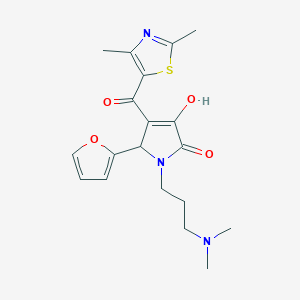
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2467068.png)
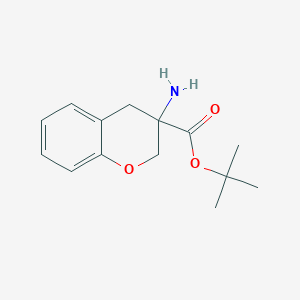
![2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2467071.png)

![2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2467073.png)
![6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2467076.png)